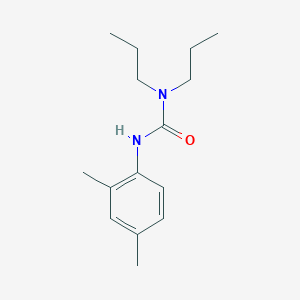

1,1-Dipropyl-3-(2,4-xylyl)urea

Description

Contextualizing Substituted Urea (B33335) Derivatives in Chemical Sciences

Substituted ureas are a significant class of organic compounds characterized by the urea functional group with one or more hydrogen atoms on the nitrogen atoms replaced by other substituents, such as alkyl or aryl groups. rsc.org This class of compounds is of great interest in various fields, including medicinal chemistry, agrochemistry, and materials science, due to their diverse biological activities and chemical properties. rsc.orgnih.gov

The synthesis of substituted ureas can be achieved through several methods. A common approach involves the reaction of amines with isocyanates. nih.gov Alternative, more environmentally friendly methods have been developed to avoid the use of hazardous reagents like phosgene (B1210022), which is traditionally used to generate isocyanates. rsc.orgnih.gov These modern synthetic strategies often utilize catalysts and more benign reagents. rsc.orgorganic-chemistry.org The structural diversity of substituted ureas, arising from the variety of possible substituents on the nitrogen atoms, allows for the fine-tuning of their properties for specific applications. researchgate.net

Research Significance of 1,1-Dipropyl-3-(2,4-xylyl)urea and Related Xylyl Urea Analogues

The research significance of this compound and its analogues lies in their potential applications stemming from their specific molecular structure. The xylyl group, a dimethyl-substituted benzene (B151609) ring, is a common moiety in various biologically active compounds and can influence the compound's interaction with biological targets. researchgate.net

Research on related xylyl urea derivatives has shown a range of biological activities. For instance, some urea derivatives containing a xylyl group are explored for their potential as anticancer agents. nih.gov The substitution pattern on the xylyl ring and the nature of the other substituents on the urea nitrogen atoms can significantly impact the compound's biological efficacy. researchgate.net Furthermore, xylyl-containing urea derivatives have been investigated as molecular receptors for anion binding, a principle relevant in sensor technology and catalysis. researchgate.netnih.gov The specific arrangement of the dipropyl and xylyl groups in this compound likely influences its solubility, lipophilicity, and steric profile, which are critical factors for its potential applications.

Structure

3D Structure

Properties

CAS No. |

122020-26-2 |

|---|---|

Molecular Formula |

C15H24N2O |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

3-(2,4-dimethylphenyl)-1,1-dipropylurea |

InChI |

InChI=1S/C15H24N2O/c1-5-9-17(10-6-2)15(18)16-14-8-7-12(3)11-13(14)4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) |

InChI Key |

MRQMPEAFTOYAQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)NC1=C(C=C(C=C1)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Dipropyl 3 2,4 Xylyl Urea and Analogues

Strategic Approaches to Urea (B33335) Bond Formation: Beyond Traditional Methods

The formation of the urea linkage is the cornerstone of synthesizing compounds like 1,1-dipropyl-3-(2,4-xylyl)urea. While traditional methods have been effective, contemporary research focuses on overcoming their limitations, such as the use of hazardous reagents and the generation of substantial waste.

Historically, the synthesis of ureas often relied on highly toxic and corrosive reagents like phosgene (B1210022) and its derivatives. rsc.orgarkat-usa.org The drive towards green chemistry has spurred the development of safer and more sustainable alternatives that avoid these hazardous materials. rsc.org A primary focus has been the utilization of carbon dioxide (CO₂) as an abundant, non-toxic, and economical C1 building block. rsc.org

One prominent approach involves the catalytic amination of carbon dioxide. For instance, commercially available oxovanadium(V) compounds have been shown to efficiently catalyze the synthesis of both symmetrical and unsymmetrical ureas from amines and CO₂ under atmospheric or ambient pressure. rsc.orgoup.comnih.gov These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. oup.com Another innovative method uses alkyl ammonium (B1175870) carbamates, which can be readily formed from amines and low concentrations of CO₂, as precursors for urea synthesis in the presence of a titanium complex catalyst. nih.gov

Beyond direct CO₂ utilization, various phosgene substitutes have been employed. These include reagents like N,N'-carbonyldiimidazole (CDI), which offer a safer alternative for activating amines to form the urea bond. arkat-usa.orgresearchgate.net Selenium-catalyzed oxidative carbonylation of amines using carbon monoxide (CO) also represents a viable phosgene-free, one-pot synthesis method. arkat-usa.org

Table 1: Comparison of Selected Phosgene-Free Urea Synthesis Methods

| Carbonyl Source | Catalyst/Reagent | Key Advantages | Reference(s) |

|---|---|---|---|

| Carbon Dioxide (CO₂) | Oxovanadium(V) compounds (e.g., NH₄VO₃) | Uses abundant C1 source, ambient pressure, solvent-free options | rsc.orgoup.com |

| Carbon Dioxide (CO₂) | Titanium complex | Utilizes low CO₂ concentrations, one-pot synthesis | nih.gov |

| Carbon Monoxide (CO) | Selenium | High atom economy, one-pot synthesis | arkat-usa.org |

The reaction between an isocyanate and an amine is one of the most common and efficient methods for constructing unsymmetrical ureas like this compound. researchgate.netrsc.org This pathway involves the nucleophilic addition of an amine to the highly electrophilic carbon of the isocyanate group. For the target compound, this would involve the reaction of 2,4-dimethylphenyl isocyanate with dipropylamine (B117675).

This method offers high yields and predictability, making it a cornerstone of urea synthesis. asianpubs.org Modern advancements have focused on improving the sustainability of this reaction. For example, performing the coupling "on-water" has been shown to be a facile and sustainable process, often leading to product precipitation that simplifies purification and avoids the use of volatile organic compounds (VOCs). organic-chemistry.org

Furthermore, methods have been developed to generate the requisite isocyanate intermediate in situ, thereby avoiding the handling and storage of these reactive species. The Hofmann rearrangement of carboxamides, facilitated by reagents like iodobenzene (B50100) diacetate (PhI(OAc)₂), can produce aryl isocyanates that are immediately trapped by an amine to form the desired unsymmetrical urea. rsc.org Another approach involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674), which generates an aryl isocyanate intermediate that can be used in one-pot procedures to synthesize complex ureas. organic-chemistry.orgmit.edu

The use of catalysts can significantly enhance the efficiency and scope of urea synthesis. Both metal-based and metal-free (organocatalytic) systems have been developed to facilitate urea bond formation under mild conditions.

Palladium-catalyzed cross-coupling reactions are particularly versatile. As mentioned, they can be used to form aryl isocyanates from aryl halides and a cyanate source, which then react with amines to yield unsymmetrical ureas. organic-chemistry.orgmit.edu In other systems, oxovanadium(V) catalysts have proven effective for the synthesis of ureas directly from amines and carbon dioxide, showcasing a broad substrate scope and scalability. nih.gov

Organocatalysis represents a distinct and powerful approach that avoids the use of metals. (Thio)urea derivatives themselves can act as organocatalysts, activating substrates through non-covalent hydrogen-bonding interactions. wikipedia.orgwikipedia.org By acting as hydrogen-bond donors, these catalysts can enhance the electrophilicity of one reactant, facilitating its reaction with a nucleophile. csic.es While often used to catalyze other types of reactions, the principles of hydrogen-bond activation are central to understanding the interactions that govern urea formation itself. Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like a urea group) and a base, have been designed to achieve high levels of stereoselectivity in various transformations. acs.org

Isocyanate-Based Coupling Reactions for Unsymmetrical Urea Construction

Regioselective Functionalization of the Aromatic (2,4-Xylyl) Moiety in Urea Derivatives

Once the urea scaffold is assembled, further molecular complexity can be introduced by modifying the aromatic (2,4-xylyl) ring. Achieving regioselectivity—the ability to control the exact position of functionalization—is critical.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization at the position ortho (adjacent) to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org The urea functional group, particularly when N-alkylated, can serve as an effective DMG. The process involves treating the aryl urea with a strong base, typically an organolithium reagent like n-butyllithium. The heteroatoms of the urea group coordinate to the lithium, directing the deprotonation to the nearest ortho position on the aromatic ring (C3 or C5 on the xylyl moiety). This generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles to introduce new substituents with high precision. wikipedia.orgharvard.edu Labile or transient ureas have been developed to act as synthetic equivalents of highly reactive intermediates like 2-lithio-phenylisocyanate, enabling a one-pot conversion of an isocyanate to diverse ortho-functionalized aniline (B41778) derivatives. organic-chemistry.org

In contrast, electrophilic aromatic substitution (EAS) relies on the inherent electronic properties of the substituents already on the ring to direct incoming electrophiles. uomustansiriyah.edu.iqlkouniv.ac.in In this compound, the xylyl ring contains three activating, ortho-, para-directing groups: the two methyl groups and the urea moiety. The directing effects of these groups are additive. The most probable positions for electrophilic attack would be C3 and C5, which are ortho to the urea and ortho or para to the methyl groups, and C6, which is ortho to one methyl group and para to the other. The specific outcome would depend on the reaction conditions and the steric bulk of the electrophile. uci.edu

Transition metal-catalyzed cross-coupling reactions provide a robust toolkit for modifying the aryl ring of urea derivatives. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Palladium-catalyzed C-H activation/cross-coupling has emerged as a particularly advanced strategy. nih.gov This approach allows for the direct functionalization of a C-H bond on the aryl urea ring, coupling it with partners like aryl iodides or acrylates. nih.govbeilstein-journals.org The urea group can act as an effective directing group in these transformations, often favoring functionalization at the ortho C-H position. beilstein-journals.org Remarkably, these reactions can sometimes be conducted at room temperature, representing a significant advantage over traditional methods that require high temperatures. nih.gov This methodology provides a convenient route to various functionalized aniline derivatives under mild conditions. nih.gov

Table 2: Selected Palladium-Catalyzed C-H Arylation Reactions of Aryl Ureas

| Aryl Urea Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Aryl Urea | Aryl Iodide | Pd(OAc)₂, AgOAc, HBF₄ | Room Temp, in water | Ortho-arylated Urea | nih.gov |

| Aryl Urea | Arylboronic Acid | Pd(MeCN)₄₂ | Room Temp | Ortho-arylated Urea | beilstein-journals.org |

These cross-coupling reactions are highly valuable for synthesizing complex analogues of this compound, where precise modification of the aromatic ring is required to tune the molecule's properties.

Directed Ortho-Metalation and Electrophilic Aromatic Substitution Strategies

Diversification Strategies for the N,N-Dipropyl Moiety and Urea Nitrogens

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. Strategies for diversification primarily target the N,N-dipropyl group and the two nitrogen atoms of the urea core. These modifications are crucial for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical properties of the molecule.

Direct N-alkylation of a pre-formed urea scaffold represents a primary method for introducing or modifying alkyl substituents. While the direct alkylation of ureas with agents like alkyl halides has historically been considered challenging due to the potential for O-alkylation, modern methods have improved selectivity. Phase transfer catalysis, for instance, can facilitate the N-alkylation of N-alkylureas with high yields using various alkylating agents such as halides, tosylates, and sulfates in the presence of a base.

Reductive amination is a powerful and versatile alternative for constructing the N,N-dipropyl moiety or introducing other alkyl groups. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced to the corresponding amine. To create analogues of this compound, one could start with 1-(2,4-xylyl)urea and react it with propanal under reductive conditions. A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity. Recent advancements have explored greener approaches, such as using a deep eutectic solvent like choline (B1196258) chloride/urea as both the reaction medium and catalyst, which can significantly reduce reaction times. google.com This methodology is broadly applicable for the synthesis of primary, secondary, and tertiary amines. google.comgoogle.com

A comparative overview of these methods is presented below.

| Method | Reactants | Key Features | Potential Application for Analogues |

| Direct N-Alkylation | N-monosubstituted urea, Alkyl halide/tosylate | Requires a base and often a phase transfer catalyst. Can be regioselective under controlled conditions. | Introduction of varied alkyl chains to the urea nitrogen by reacting 1-(2,4-xylyl)urea with different alkylating agents. |

| Reductive Amination | Amine/Urea, Aldehyde/Ketone, Reducing Agent | One-pot procedure, wide substrate scope, applicable to complex molecules. | Reaction of 1-(2,4-xylyl)urea with various aldehydes or ketones to generate a library of N-substituted analogues. |

Introducing chirality into analogues of this compound can be achieved through several stereoselective strategies, often involving the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which it is removed.

One approach is to use a chiral amine or isocyanate as a starting material. For example, a chiral analogue of dipropylamine could be synthesized and then reacted with 2,4-xylyl isocyanate. Alternatively, a chiral version of the xylyl amine could be employed.

More sophisticated methods involve the use of chiral auxiliaries to control the formation of stereocenters during the synthesis. Although the parent compound this compound is achiral, analogues can be designed to contain stereogenic centers. Chiral auxiliaries, such as those derived from amino acids, camphor, or oxazolidinones, can be attached to one of the precursor molecules. nih.gov These auxiliaries create a chiral environment that biases the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. After the key bond formation, the auxiliary can be cleaved to yield the enantioenriched product. The reliability and predictability of many chiral auxiliaries make them valuable tools in asymmetric synthesis. rsc.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral ureas. nih.gov Chiral thiourea (B124793) and urea derivatives themselves can act as organocatalysts, activating substrates through hydrogen bonding. Furthermore, chiral catalysts, such as phosphoric acids, can be used to control the stereoselective addition of nucleophiles in reactions that form chiral urea derivatives. rsc.org

Alkylation and Reductive Amination Approaches

Combinatorial Chemistry and High-Throughput Synthesis of Urea Analogues

Combinatorial chemistry and high-throughput synthesis are essential strategies for rapidly generating large libraries of related compounds for screening purposes. nih.gov The synthesis of urea analogues is particularly amenable to these approaches due to the robust and versatile nature of urea-forming reactions, typically the reaction between an amine and an isocyanate.

To create a library of analogues based on this compound, one could vary the two key building blocks: the amine and the isocyanate. For example, 2,4-xylyl isocyanate could be reacted with a diverse array of secondary amines in a parallel fashion. Conversely, dipropylamine could be reacted with a library of different aryl or alkyl isocyanates. These reactions are often conducted in microtiter plates (e.g., 96-well plates), allowing for the simultaneous synthesis of dozens or hundreds of unique compounds. nih.govresearchgate.net

Both solid-phase and solution-phase synthesis methodologies have been developed for urea libraries.

Solid-Phase Synthesis: In this technique, one of the starting materials (e.g., an amine) is attached to a solid support, such as a resin bead. acs.orgacs.org The reaction with the isocyanate is carried out, and any excess reagents or by-products can be easily washed away. The final urea product is then cleaved from the resin in a purified form. This method is highly effective for automation and purification. acs.org

Solution-Phase Synthesis: High-throughput synthesis in solution often employs scavenger resins. These are functionalized polymers that are added to the reaction mixture upon completion to bind and remove excess reagents or by-products, simplifying purification. This avoids the need to attach and cleave the substrate from a support.

A recent development enabling the high-throughput synthesis of benzylic ureas involves a copper-catalyzed C–H isocyanation followed by coupling with amines. rsc.orgnih.govresearchgate.net This allows for the direct conversion of abundant C-H bonds into the isocyanate precursor, which can then be reacted in a high-throughput format without isolation. rsc.orgnih.gov Such innovative methods accelerate the discovery process by providing rapid access to a wide diversity of urea-based compounds. nih.govmdpi.com

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis (with Scavengers) |

| Principle | One reactant is immobilized on a solid support (resin). | All reactants are in solution; scavenger resins are used for purification. |

| Advantages | Simplified purification (filtration and washing), amenable to automation. acs.org | No need for linker chemistry or cleavage step, broader range of compatible chemistries. google.com |

| Disadvantages | Reaction kinetics can be slower, requires attachment/cleavage steps. | Purification may be less complete than solid-phase washing. |

| Example Workflow | Resin-bound amine + Isocyanate -> Washing -> Cleavage -> Final Urea | Amine + Isocyanate -> Reaction -> Addition of Scavenger Resin -> Filtration -> Final Urea |

Purification and Isolation Techniques for Urea Compounds in Academic Synthesis

The purification and isolation of the final product are critical steps in chemical synthesis to ensure its identity and purity. For substituted ureas like this compound, several standard laboratory techniques are employed, chosen based on the compound's physical properties such as polarity, solubility, and crystallinity.

Crystallization: This is one of the most common and effective methods for purifying solid compounds. If the synthesized urea is a crystalline solid, it can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the urea decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). The choice of solvent is crucial; the ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. The initiation of crystal growth often begins when the solution reaches supersaturation. researchgate.net For many substituted ureas, which have reduced planarity and hydrogen-bonding capability compared to urea itself, solvents like ethanol, acetone, or mixtures containing hexanes are often effective. nih.govmdpi.com

Column Chromatography: For ureas that are oils, amorphous solids, or difficult to crystallize, silica (B1680970) gel column chromatography is the preferred purification method. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried through by a mobile phase (a solvent or solvent mixture). Since ureas contain a polar urea moiety but can also have nonpolar substituents (like the dipropyl and xylyl groups), their polarity can be tuned. A solvent system of appropriate polarity (e.g., a mixture of ethyl acetate (B1210297) and hexanes) is chosen to allow the desired compound to move down the column at a moderate rate, separating it from faster-moving (less polar) and slower-moving (more polar) impurities.

Urea Adduction: This is a specialized purification technique that exploits the ability of urea to form crystalline inclusion complexes with long, straight-chain organic molecules (like n-alkanes), while excluding branched or cyclic compounds. jove.com While not directly applicable to purifying this compound itself (which is branched), it is a powerful method for removing certain types of impurities, such as linear alkanes, from a reaction mixture containing a more branched or bulky target compound. jove.com

High-Performance Liquid Chromatography (HPLC): For analytical purposes or for purifying small quantities of a compound to very high purity, reversed-phase HPLC (RP-HPLC) is often used. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often mixtures of water with acetonitrile (B52724) or methanol). mtc-usa.com Nonpolar compounds are retained more strongly on the column. The use of urea in the mobile phase itself can be a factor in some chromatographic separations, as it can act as a denaturant and affect hydrophobic interactions, though this is more common in the purification of biomolecules. researchgate.net

Structure Activity Relationship Sar and Mechanistic Studies of 1,1 Dipropyl 3 2,4 Xylyl Urea Analogues

Fundamental Principles Governing Structure-Activity Relationships in Substituted Ureas

The urea (B33335) functional group is a cornerstone in medicinal chemistry, largely due to its capacity to form stable, directional hydrogen bonds with biological targets like proteins and enzymes. nih.gov The core urea moiety, -NH-CO-NH-, possesses both hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen) sites, enabling it to establish a robust network of interactions within a receptor's binding pocket. nih.govnih.gov The bioactivity of urea-containing compounds is profoundly governed by molecular recognition, where hydrogen bonds play a pivotal role in stabilizing the drug-receptor complex. nih.gov

Hydrogen Bonding Capability : The electronic properties of the substituents influence the hydrogen-bonding potential of the urea core. nih.gov Electron-withdrawing groups can increase the acidity of the N-H protons, making them stronger hydrogen bond donors, while electron-donating groups can have the opposite effect. nih.govuts.edu.au

Lipophilicity and Solubility : The hydrophobicity of the substituents is critical for pharmacokinetic properties, such as membrane permeability and solubility. Bulky, hydrophobic groups, such as adamantyl or long alkyl chains, are often favored for binding in lipophilic pockets of enzymes. nih.govresearchgate.net However, excessive lipophilicity can lead to poor solubility. metabolomics.se

Molecular Conformation : Substitution on the nitrogen atoms dictates the molecule's three-dimensional shape and conformational preferences. nih.gov Due to resonance delocalization, the urea functionality has a degree of conformational restriction. nih.gov N,N'-disubstituted ureas typically prefer a trans-trans conformation, which minimizes steric repulsion. nih.gov However, introducing further substituents, such as alkyl groups on the nitrogen atoms, can induce a shift to a cis-trans or even cis-cis conformation, significantly altering the spatial arrangement of the pharmacophoric groups. nih.govnih.gov This conformational control is a critical tool in rational drug design. nih.govnih.gov

Influence of the Dipropyl Substituents on Molecular Interactions

The 1,1-dipropyl substitution pattern on the urea nitrogen significantly impacts the molecule's physical properties and its mode of interaction with biological targets. The two propyl groups are not merely passive space-fillers but actively contribute to the molecule's conformational dynamics and binding affinity.

The presence of two propyl groups on a single nitrogen atom introduces considerable steric bulk. To minimize steric hindrance, the alkyl chains are expected to adopt a staggered arrangement around the planar urea core. vulcanchem.com This N,N-dialkylation disrupts the planarity often seen in simpler ureas and can influence the rotational barrier around the C-N bonds. nih.govresearchgate.net

The inherent flexibility of the propyl chains is a key feature. Each chain possesses rotational freedom around its C-C and C-N single bonds, allowing the molecule to adopt various conformations. This conformational flexibility can be advantageous, enabling the molecule to adapt its shape to the specific topology of a receptor binding site, a concept known as "induced fit." However, this flexibility comes at an entropic cost upon binding, as the molecule becomes locked into a single, bioactive conformation.

Studies on analogous N-alkyl-N'-aryl ureas have shown that the length of the alkyl chain plays a subtle but important role in biological activity. scispace.com For instance, in one series of inhibitors, a butyl linker was found to be optimal for certain substitution patterns, while a propyl linker was superior for others, highlighting the precise spatial requirements for effective binding. scispace.com In other cases, increasing alkyl chain length beyond a certain point may offer little improvement or even be detrimental to activity, possibly due to steric clashes or reduced water solubility. metabolomics.se The gelation properties of some ureas are also highly dependent on alkyl chain length, with longer chains favoring gelation in polar solvents and shorter chains being more effective in non-polar solvents. nih.gov

Table 1: Conceptual Influence of N,N-Dialkyl Chain Length on Urea Derivative Properties This table illustrates general trends observed across various series of urea derivatives as described in the literature. metabolomics.senih.gov

| N,N-Dialkyl Group | Relative Chain Length | Expected Lipophilicity (Hydrophobicity) | Potential for Steric Hindrance | Conformational Flexibility | Observed Effect on Activity (Example*) |

|---|---|---|---|---|---|

| Dimethyl | Short | Low | Low | Low | Baseline activity |

| Diethyl | Medium | Moderate | Moderate | Moderate | Increased activity due to better hydrophobic fit |

| Dipropyl | Medium-Long | High | Moderate-High | High | Optimal activity in some systems scispace.com |

| Dibutyl | Long | Very High | High | Very High | Decreased activity due to steric clash or poor solubility metabolomics.se |

Steric Hindrance and Conformational Flexibility of Alkyl Chains

Role of the 2,4-Xylyl Aromatic System in Molecular Recognition

The 2,4-xylyl group is a critical component for molecular recognition, providing a large aromatic surface for potential π-stacking or hydrophobic interactions and precisely positioning the key N-H hydrogen bond donor. nih.gov The substitution pattern on this aromatic ring is crucial for defining the molecule's conformation and electronic properties.

The positions of the methyl groups on the phenyl ring significantly influence the molecule's preferred three-dimensional structure. A key parameter is the dihedral angle (torsion angle) between the plane of the aromatic ring and the plane of the urea functionality. nih.gov

In an unsubstituted N-phenylurea, this angle is often close to 0°, resulting in a coplanar arrangement. nih.gov However, the presence of a substituent at the ortho position (C2 or C6), as in the 2,4-xylyl and 2,3-xylyl analogues, creates steric repulsion with the urea's N-H or carbonyl group. This steric clash forces the aromatic ring to rotate out of the urea plane, resulting in a larger dihedral angle. nih.govresearchgate.net This twist can be beneficial, pre-organizing the molecule into a bioactive conformation required for receptor binding.

In contrast, a 3,4-xylyl analogue lacks this direct ortho steric hindrance. While some twisting may still occur, it would be expected to have a smaller dihedral angle and a greater tendency towards planarity compared to its 2,4- and 2,3-substituted counterparts. The specific activity of these isomers often correlates directly with these conformational preferences, as seen in studies where meta-substituted ureas showed better activity than para-substituted ones. nih.gov

Table 2: Predicted Conformational Effects of Xylyl Positional Isomers This table is based on general principles of steric hindrance in N-aryl ureas. nih.govresearchgate.netnih.gov

| Analogue | Position of Methyl Groups | Presence of Ortho-Substituent | Expected Steric Hindrance with Urea Core | Predicted Dihedral Angle (Aryl-Urea) | Potential Conformational Impact |

|---|---|---|---|---|---|

| 3-(2,3-Xylyl)urea | 2 and 3 | Yes (at C2) | High | Large (Twisted) | Forces a non-planar conformation. |

| 3-(2,4-Xylyl)urea | 2 and 4 | Yes (at C2) | High | Large (Twisted) | Forces a non-planar conformation. |

| 3-(3,4-Xylyl)urea | 3 and 4 | No | Low | Small (More Planar) | Allows for a conformation closer to planar. |

Electronic Effects : Methyl groups are weakly electron-donating through an inductive effect. This increases the electron density on the aromatic ring and can subtly influence the acidity of the adjacent urea N-H proton, potentially affecting the strength of a key hydrogen bond with the receptor.

Lipophilic Effects : The addition of methyl groups significantly increases the lipophilicity (hydrophobicity) of the aromatic ring. nih.gov This enhanced lipophilicity can promote stronger binding within a hydrophobic pocket of a target enzyme or improve the molecule's ability to cross lipid cell membranes. mdpi.com Structure-activity relationship studies on various urea series have consistently shown that increasing the lipophilicity of the aryl substituent, often in combination with electron-withdrawing properties, leads to enhanced biological activity. uts.edu.aunih.gov

Table 3: Physicochemical Contributions of Methyl Substituents Values are representative and sourced from literature for demonstrating principles. uts.edu.aunih.govacs.org

| Substituent | Position on Phenyl Ring | Electronic Effect (Hammett Constant, σ) | Lipophilic Contribution (Hydrophobicity Constant, π) | Combined Effect in 2,4-Xylyl Group |

|---|---|---|---|---|

| -H (Reference) | - | 0.00 | 0.00 | Baseline |

| -CH₃ | ortho (C2) | -0.17 | +0.56 | Increases electron density on the ring and significantly enhances local lipophilicity, favoring hydrophobic interactions. |

| -CH₃ | para (C4) | -0.17 | +0.56 |

Positional Isomerism Effects of Xylyl Substitution on Molecular Conformation (e.g., comparison with 2,3-xylyl and 3,4-xylyl analogues)

Conformational Analysis of the Urea Linkage and Its Implications in Ligand-Target Association

The three-dimensional shape, or conformation, of the urea linkage in N-aryl-N',N'-dialkyl ureas, such as 1,1-Dipropyl-3-(2,4-xylyl)urea, is a critical determinant of its interaction with its biological target. The planarity and rotational flexibility around the C-N bonds of the urea moiety dictate the spatial orientation of the aryl and alkyl substituents, which in turn influences how the ligand fits into the binding site of a target protein.

Due to the delocalization of non-bonded electrons from the nitrogen atoms into the adjacent carbonyl group, the urea functionality possesses a degree of conformational restriction. nih.gov For N,N'-disubstituted ureas, three primary conformations are possible: trans,trans, trans,cis, and cis,cis. nih.gov In the solid state and in solution, N,N'-diphenylureas predominantly adopt a trans,trans conformation. nih.gov However, the substitution pattern on the nitrogen atoms significantly influences this preference. For instance, the introduction of methyl groups on the nitrogens in N,N'-diaryl-N,N'-dimethylurea leads to a preference for the cis,cis conformation, where the aromatic rings are positioned in a face-to-face arrangement, potentially allowing for π-π stacking interactions. nih.gov

In the case of N-aryl-N',N'-dialkylureas like this compound, the key conformational parameters include the torsion angles around the N-aryl bond and the N-C(O) bonds. For the analogous herbicide diuron (B1670789), quantum chemistry calculations have shown that the molecule is not perfectly planar. ifremer.fr The structure features two main planes: one containing the aromatic ring and another containing the urea group, with a significant angle between them (approximately 30° for diuron). ifremer.fr This dihedral angle is crucial for positioning the molecule correctly within the binding pocket of its target, photosystem II (PSII).

Computational studies on various N-alkyl-N'-aryl ureas have further elucidated these conformational preferences. nih.gov A systematic study on N-aryl-N'-cyclopentyl ureas revealed that the methylation pattern dramatically affects the conformational landscape. nih.govacs.org Notably, for N-phenyl-N'-cyclopentyl urea, both trans-trans and cis-trans conformations were found to be of similar energy. The cis-trans conformation can be further stabilized by an intramolecular hydrogen bond involving the N'-hydrogen. nih.govacs.org This highlights the dynamic nature of the urea linkage and how subtle structural changes can alter the preferred conformation, thereby impacting ligand-target association.

The table below summarizes key conformational features for representative phenylurea analogues, providing insight into the likely conformational behavior of this compound.

| Compound | Key Substituents | Predominant Conformation | Aryl-Urea Dihedral Angle | Reference |

|---|---|---|---|---|

| N,N'-Diphenylurea | Two Phenyl groups | trans,trans | - | nih.gov |

| Diuron | 3,4-dichlorophenyl, two methyls | transoid (C=O vs NH) | ~30° | ifremer.fr |

| N-phenyl-N'-cyclopentyl urea | Phenyl, Cyclopentyl | trans-trans and cis-trans (equal energy) | - | nih.govacs.org |

| N,N'-diaryl-N,N'-dimethylurea | Two Aryl, two methyls | cis,cis | - | nih.gov |

Hydrogen Bonding Networks and Their Contribution to Molecular Binding Affinity

Hydrogen bonds are pivotal non-covalent interactions that anchor phenylurea herbicides within their binding site on the D1 protein of photosystem II (PSII), the primary target for this class of compounds. mdpi.comunipd.itresearchgate.net The urea moiety itself is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl C=O group), enabling the formation of a robust hydrogen-bonding network that is essential for high-affinity binding and inhibitory activity.

Molecular docking studies and structural analysis of PSII have provided detailed insights into these interactions. For the herbicide diuron, a close analogue of this compound, a key hydrogen bond is formed between the carbonyl oxygen of the urea and the backbone amide nitrogen of a specific amino acid residue within the QB binding pocket of the D1 protein. mdpi.com Further studies combining functional assays with molecular docking on the pea (Pisum sativum) PSII structure have precisely identified these interactions. mdpi.comunipd.itresearchgate.net Diuron was found to form a hydrogen bond between its carbonyl group and the ND1 atom of Histidine 215 (His215). mdpi.com

Other residues in the binding site also participate in stabilizing the inhibitor. The N-H group of the urea can act as a hydrogen bond donor to the side chain of residues like Serine 264 (Ser264). This network of hydrogen bonds, complemented by hydrophobic interactions between the aryl ring of the herbicide and non-polar residues in the binding pocket (such as Phe255, Leu218, and Leu271), creates a high-affinity binding state. mdpi.com

The table below details the crucial hydrogen bonding interactions observed for several PSII-inhibiting herbicides, illustrating the common binding motif.

| Herbicide | Herbicide Group (H-bond) | D1 Protein Residue (H-bond) | Binding Affinity (I₅₀) | Reference |

|---|---|---|---|---|

| Diuron | Carbonyl oxygen | His215 (ND1) | ~7-8 x 10⁻⁸ M | mdpi.com |

| Metribuzin | Amino group / Carbonyl group | His215 (ND1) | ~1-2 x 10⁻⁷ M | mdpi.com |

| Metobromuron | (Lower affinity, varied orientation) | (No specific H-bond identified) | >1 x 10⁻⁶ M | mdpi.com |

| Terbuthylazine | (High affinity) | (Oriented towards His215) | ~1-2 x 10⁻⁷ M | mdpi.com |

Enantioselective and Diastereoselective Effects in Chiral Analogues

Many pesticides, including a significant portion of herbicides, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. juniperpublishers.comresearchgate.net Although enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit profound differences in biological activity. juniperpublishers.comresearchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereoselective interactions. One enantiomer often fits the binding site much more effectively than the other, resulting in it being responsible for the majority of the desired biological activity. nyxxb.cn

While this compound itself is not chiral, the introduction of a stereocenter into its structure would create chiral analogues. For instance, modifying one of the propyl groups or introducing a chiral substituent on the xylyl ring would result in enantiomers. Based on established principles for chiral herbicides, it is highly probable that these enantiomers would display different binding affinities for the D1 protein. The "active" enantiomer (eutomer) would adopt a conformation that maximizes favorable interactions (like hydrogen bonding and hydrophobic contacts) within the chiral binding pocket, while the "inactive" enantiomer (distomer) would fit poorly, leading to weaker binding and lower inhibitory activity.

This principle is well-documented for other classes of chiral herbicides. For example, in the case of phenoxypropanoic acid herbicides like dichlorprop (B359615) and mecoprop, only the (R)-enantiomers possess significant herbicidal activity. juniperpublishers.com Similarly, for the aryloxyphenoxypropanoate herbicide diclofop, the R(+) form is the active herbicide, but studies have shown that the S(-) enantiomer can sometimes exhibit higher toxicity to non-target aquatic organisms like algae. acs.org This highlights the importance of evaluating stereoisomers individually.

The following table presents examples of chiral herbicides and the observed enantioselectivity in their biological activity.

| Chiral Herbicide | Active Enantiomer | Primary Target | Observed Effect | Reference |

|---|---|---|---|---|

| Dichlorprop | (R)-enantiomer | Auxin signaling | (R)-enantiomer has greater herbicidal activity. | juniperpublishers.com |

| Mecoprop | (R)-enantiomer | Auxin signaling | (R)-enantiomer has greater herbicidal activity. | juniperpublishers.com |

| Diclofop | R(+)-enantiomer | ACCase | R(+) form is herbicidally active; S(-) form can be more toxic to some algae. | acs.org |

| Metalaxyl (Fungicide) | (R)-enantiomer | RNA polymerase I | (R)-enantiomer is preferentially degraded during wine processing. | researchgate.net |

Computational Chemistry and Molecular Modeling of 1,1 Dipropyl 3 2,4 Xylyl Urea Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to elucidate the electronic properties of a molecule, which govern its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For 1,1-Dipropyl-3-(2,4-xylyl)urea, DFT calculations are instrumental in determining its most stable three-dimensional conformation (molecular geometry) and associated energetic properties. By solving approximations of the Schrödinger equation, DFT can accurately predict bond lengths, bond angles, and dihedral angles.

The process begins with the compound's basic structural information, such as its SMILES notation: CCCN(CCC)C(=O)NC1=C(C=C(C=C1)C)C. uni.lu A DFT calculation, often using a basis set like 6-311++G(d,p), would then optimize this structure to find its lowest energy state. researchgate.net These calculations reveal the spatial arrangement of the dipropyl groups relative to the urea (B33335) bridge and the xylyl ring. The energetics provide data on the molecule's stability, heat of formation, and the energy of its frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing its chemical reactivity. While specific DFT studies on this exact molecule are not prevalent in public literature, the methodology is standard for substituted ureas. syxbsyjg.comresearchgate.net

Table 1: Predicted Molecular Properties and Descriptors for this compound Data derived from computational predictions and database entries.

| Property | Predicted Value / Type | Significance |

| Molecular Formula | C15H24N2O | Defines the elemental composition. uni.lu |

| Exact Mass | 248.188863 g/mol | Crucial for mass spectrometry analysis. spectrabase.com |

| Monoisotopic Mass | 248.18886 Da | The mass of the molecule with the most abundant isotopes. uni.lu |

| XlogP3 (Predicted) | 3.3 | Indicates the molecule's lipophilicity and potential for bioaccumulation. uni.lu |

| Hydrogen Bond Donors | 1 | The N-H group of the urea moiety can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the tertiary nitrogen can accept hydrogen bonds. |

| Rotatable Bonds | 6 | Indicates the conformational flexibility of the molecule. |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental results.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. researchgate.net For this compound, this would predict characteristic peaks for the C=O stretch of the urea group (typically around 1640-1680 cm⁻¹), N-H bending, C-N stretching, and C-H stretching from the propyl and xylyl groups. These theoretical spectra can be compared with experimental Fourier-transform infrared (FTIR) spectra to confirm the compound's identity and structural features. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted spectrum would show distinct signals for the protons and carbons of the propyl chains, the xylyl ring methyl groups, the aromatic ring, and the N-H proton. Comparing these predicted shifts with experimental NMR data helps in the complete assignment of all signals, confirming the connectivity and chemical environment of each atom in the molecule. spectrabase.com

Table 2: Predicted Key Spectroscopic Features for this compound

| Spectroscopy | Functional Group / Atom | Predicted Signature Range |

| IR | C=O (Urea stretch) | ~1640 - 1680 cm⁻¹ |

| IR | N-H (Urea bend) | ~1550 - 1640 cm⁻¹ |

| IR | C-H (Alkyl/Aromatic stretch) | ~2850 - 3100 cm⁻¹ |

| ¹H NMR | N-H (Urea) | ~5.0 - 8.0 ppm |

| ¹H NMR | C-H (Aromatic) | ~6.8 - 7.5 ppm |

| ¹H NMR | C-H (Propyl) | ~0.8 - 3.5 ppm |

| ¹³C NMR | C=O (Urea) | ~155 - 165 ppm |

| ¹³C NMR | C (Aromatic) | ~120 - 140 ppm |

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a "movie" of molecular behavior, offering insights into conformational changes and interactions with the environment. nih.gov

For this compound, MD simulations can:

Explore Conformational Space: The molecule has several rotatable bonds, allowing the propyl and xylyl groups to adopt numerous conformations. MD simulations can sample these different conformations and determine their relative stabilities and the energy barriers between them.

Analyze Solvent Effects: By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent like decane), MD can model how the solvent molecules arrange around it. researchgate.net This is crucial for understanding its solubility, as well as how the solvent influences its preferred conformation and interactions. For instance, in water, the hydrophobic propyl and xylyl groups would likely be shielded from the solvent, while the polar urea group would interact via hydrogen bonds.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates.

Although no specific biological target for this compound is widely reported, docking could be used to screen it against various enzymes or receptors. The process involves:

Obtaining the 3D structure of a target protein.

Placing the 3D structure of this compound into the protein's active site.

Using a scoring function to evaluate and rank different binding poses.

Studies on similar urea-containing compounds have shown their potential as enzyme inhibitors, where the urea moiety often plays a key role in binding by forming hydrogen bonds with amino acid residues in the active site. nih.gov For this compound, the urea N-H group could act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, anchoring it to a target. researchgate.net The dipropyl and xylyl groups would engage in hydrophobic or van der Waals interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific property. umweltbundesamt.de

A QSAR study for this compound would typically involve:

Compiling a dataset of structurally similar urea derivatives with known experimental data (e.g., herbicidal activity, toxicity, or enzyme inhibition).

Calculating a set of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices.

Developing a mathematical model that correlates these descriptors with the observed activity.

Once a reliable QSAR model is built, it can be used to predict the activity of new or untested compounds like this compound based solely on its calculated descriptors. nih.gov This approach is valuable for prioritizing compounds for synthesis and testing, and for predictive toxicology assessments under regulations like REACH. umweltbundesamt.de

Table 3: Example Descriptors for a QSAR Analysis of this compound

| Descriptor Class | Example Descriptor | Information Provided |

| Physicochemical | XlogP3 | Lipophilicity, membrane permeability |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Molecular branching |

| Geometrical | Molecular Surface Area | Shape and size, accessibility for interaction |

| Electronic | Dipole Moment | Polarity of the molecule |

Cheminformatics and Machine Learning Approaches for Chemical Space Exploration and Optimization

Cheminformatics applies computational methods to solve problems in chemistry, often involving the analysis of large chemical datasets. When combined with machine learning (ML), it becomes a powerful tool for exploring vast chemical spaces and optimizing molecular properties.

For this compound, these approaches could be used to:

Explore Chemical Space: Generate a virtual library of thousands of related analogues by systematically modifying the dipropyl, urea, or xylyl moieties.

Predict Properties: Train ML models on existing chemical data to predict various properties for this virtual library, such as solubility, toxicity, or potential biological activity, without the need for initial synthesis.

Lead Optimization: Identify which structural modifications to this compound are most likely to enhance a desired property (e.g., binding affinity to a target) while minimizing undesired ones (e.g., toxicity). This data-driven approach accelerates the design of new, improved molecules.

Advanced Analytical and Spectroscopic Characterization Techniques for 1,1 Dipropyl 3 2,4 Xylyl Urea Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 1,1-Dipropyl-3-(2,4-xylyl)urea. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental formula of the parent ion. The monoisotopic mass of this compound (C₁₅H₂₄N₂O) is 248.18886 Da. HRMS analysis would confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. Predicted m/z values for various adducts that can be observed are crucial for interpreting the spectra. core.ac.uk

Table 1: Predicted HRMS Adducts for this compound

| Adduct Formula | Adduct Type | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated | 249.19614 |

| [M+Na]⁺ | Sodiated | 271.17808 |

| [M+NH₄]⁺ | Ammoniated | 266.22268 |

| [M+K]⁺ | Potassiated | 287.15202 |

Beyond structural confirmation of the parent compound, HRMS is vital for identifying potential metabolites or degradation products. The metabolic fate of phenylurea herbicides often involves common pathways such as N-dealkylation and hydroxylation. researchgate.netresearchgate.net For this compound, this would involve the sequential loss of the n-propyl groups and potential oxidation of the alkyl chains or the aromatic ring. These biotransformations can be traced by identifying the corresponding mass shifts in metabolites.

Table 2: Potential Metabolites of this compound and Their Mass Differences

| Metabolic Transformation | Potential Metabolite Name | Molecular Formula | Mass Change |

|---|---|---|---|

| N-Depropylation | 1-Propyl-3-(2,4-xylyl)urea | C₁₂H₁₈N₂O | -42.047 Da |

| Di-N-Depropylation | 3-(2,4-Xylyl)urea | C₉H₁₂N₂O | -84.094 Da |

| Side-chain Hydroxylation | 1-(Hydroxypropyl)-1-propyl-3-(2,4-xylyl)urea | C₁₅H₂₄N₂O₂ | +15.995 Da |

| Aromatic Hydroxylation | 1,1-Dipropyl-3-(hydroxy-2,4-xylyl)urea | C₁₅H₂₄N₂O₂ | +15.995 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR for Complete Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.

¹H NMR would show distinct signals for the propyl groups (a triplet for the terminal CH₃, a multiplet for the central CH₂, and a triplet for the CH₂ attached to the nitrogen), the aromatic protons on the xylyl ring, the two methyl groups on the ring, and the N-H proton.

¹³C NMR provides information on each unique carbon atom, including the carbonyl carbon of the urea (B33335) group, the carbons of the two propyl chains, and the eight distinct carbons of the 2,4-xylyl moiety.

2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the propyl chains and the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This data allows for the unambiguous assignment of all signals and confirms the precise isomeric structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Propyl | -CH₂CH₂CH₃ | ~0.9 (triplet) | ~11 |

| Propyl | -CH₂CH₂ CH₃ | ~1.6 (sextet) | ~21 |

| Propyl | N-CH₂ CH₂CH₃ | ~3.3 (triplet) | ~49 |

| Xylyl | Ar-CH₃ | ~2.2-2.3 (singlets) | ~18-21 |

| Xylyl | Ar-H | ~6.9-7.2 (multiplet) | ~126-135 |

| Xylyl | Ar-C (quaternary) | N/A | ~130-140 |

| Urea | NH | ~6.5-7.5 (broad singlet) | N/A |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides unparalleled insight into the three-dimensional structure of a compound in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would confirm the molecular geometry, such as the planarity of the urea backbone and the orientation of the propyl and xylyl substituents.

A critical aspect revealed by crystallography is the nature of intermolecular interactions that dictate the crystal packing. Substituted ureas are known to form robust hydrogen bonds. It is highly expected that the N-H proton of the urea moiety would act as a hydrogen bond donor, while the carbonyl oxygen (C=O) would act as an acceptor. This interaction typically leads to the formation of one-dimensional hydrogen-bonded chains or cyclic dimers in the crystal lattice, significantly influencing the material's physical properties like melting point and solubility.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation and providing a unique "fingerprint" for the compound.

For this compound, key vibrational bands would be used for its identification. The most prominent feature in the IR spectrum of a urea is the strong C=O stretching vibration (Amide I band). The N-H stretching and bending vibrations are also characteristic. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information on the aromatic ring and alkyl chain vibrations.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Urea N-H | 3200-3400 | Medium-Strong (IR) |

| C-H Stretch (Aromatic) | Xylyl C-H | 3000-3100 | Medium (IR, Raman) |

| C-H Stretch (Aliphatic) | Propyl C-H | 2850-2980 | Strong (IR, Raman) |

| C=O Stretch (Urea I) | Urea C=O | 1630-1660 | Very Strong (IR) |

| N-H Bend (Urea II) | Urea N-H | 1550-1580 | Strong (IR) |

| C=C Stretch (Aromatic) | Xylyl Ring | 1450-1600 | Medium-Strong (IR, Raman) |

Advanced Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a reaction.

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing phenylurea compounds. A reversed-phase HPLC method, likely using a C18 column with an acetonitrile (B52724) or methanol (B129727) and water mobile phase, would be developed to assess the purity of this compound. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, typically with UV detection around 210-254 nm. core.ac.uk

Gas Chromatography (GC) can also be used, but due to the thermal instability of many phenylureas, a derivatization step to a more volatile and stable analog is often required.

During the synthesis of this compound, either HPLC or GC can be used for reaction monitoring. Aliquots taken from the reaction mixture over time can be analyzed to track the consumption of starting materials (e.g., 1,1-dipropylamine and 2,4-xylyl isocyanate) and the formation of the urea product, allowing for the optimization of reaction conditions such as temperature and time.

Table 5: Typical HPLC Parameters for Phenylurea Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 210 nm or 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis and Degradation Product Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for identifying and quantifying this compound and its degradation products in complex matrices.

In an LC-MS/MS analysis, the HPLC system separates the parent compound from its metabolites or degradation products. researchgate.net Each separated component then enters the mass spectrometer, where it is ionized. In the tandem MS setup (e.g., a triple quadrupole), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Selected Reaction Monitoring (SRM), is highly selective and sensitive, allowing for confident identification and quantification even at trace levels. This approach has been successfully used to elucidate the metabolic pathways of related phenylurea herbicides by identifying N-dealkylated and hydroxylated products in biological and environmental samples. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can similarly be used, often after derivatization, to provide complementary information on volatile analytes and degradation products. core.ac.uk These hyphenated methods are crucial for understanding the environmental fate and metabolic profile of the compound.

Environmental Degradation and Transformation Pathways of Substituted Ureas

Photochemical Degradation Mechanisms of Urea (B33335) Derivatives in Aquatic and Atmospheric Systems

Photochemical degradation, or photolysis, is a key abiotic process that breaks down chemical compounds through the energy of sunlight. nih.gov For substituted ureas in aquatic and atmospheric environments, this can occur through direct absorption of light or via indirect, photosensitized reactions.

Direct photolysis occurs when a chemical molecule itself absorbs photons of a specific wavelength, leading to its excitation and subsequent decomposition. nih.gov The urea linkage in many phenylurea herbicides is generally resistant to direct photolysis by sunlight, as these compounds exhibit low molar absorption coefficients at wavelengths greater than 290 nm, which is the threshold for solar radiation reaching the Earth's surface. nih.govresearchgate.netoup.com Consequently, direct photolysis is often a slow degradation route for this class of compounds under typical environmental conditions. nih.govresearchgate.net

Indirect or photosensitized photolysis is frequently the more significant pathway for the aquatic degradation of substituted ureas. oup.com This process involves other substances present in the water, known as photosensitizers, which absorb sunlight and produce highly reactive chemical species. Key photosensitizers in natural waters include nitrate (B79036) (NO₃⁻), nitrite (B80452) (NO₂⁻), and dissolved organic matter (DOM), such as humic substances. researchgate.netdntb.gov.ua The photolysis of these sensitizers generates reactive oxygen species, most notably hydroxyl radicals (•OH), which are powerful oxidants capable of rapidly degrading a wide range of organic pollutants, including urea derivatives. nih.govresearchgate.net The rate of this degradation is influenced by the concentration of the sensitizers and the composition of the water matrix. researchgate.net For instance, the presence of nitrate has been shown to efficiently induce the photodegradation of phenylureas under natural sunlight. researchgate.net

The photochemical degradation of substituted ureas results in a variety of transformation products. The specific products formed depend on the reaction conditions and the structure of the parent compound. Common transformation pathways initiated by photolysis include N-dealkylation, hydroxylation of the aromatic ring, and cleavage of the urea bridge. researchgate.netusv.ro

For example, studies on the phenylurea herbicide isoproturon (B30282) show that photodecomposition can occur through demethylation. oup.com The photolysis of chlorotoluron (B1668836) in aqueous solutions was found to yield 3-(3-hydroxy-4-methyl-phenyl)-1,1-dimethylurea as the main photoproduct. oup.com In the case of the thiourea (B124793) insecticide diafenthiuron, sunlight photolysis efficiently produces the corresponding carbodiimide, which is the biologically active agent. nih.govresearchgate.net The degradation mechanism for many phenylurea herbicides is initiated by the attack of hydroxyl radicals on the N-terminal group, leading to sequential N-dealkylations followed by hydrolysis to an aniline (B41778) derivative. usv.ro These aniline derivatives can undergo further oxidation, leading to ring opening and the formation of smaller organic molecules. usv.ro

| Parent Compound | Transformation Pathway | Identified Photoproduct(s) | Reference |

|---|---|---|---|

| Chlorotoluron | Hydroxylation | 3-(3-hydroxy-4-methyl-phenyl)-1,1 dimethylurea | oup.com |

| Monuron | N-demethylation, Cleavage | Fenuron, p-chlorophenyl isocyanate, dimethyl amine | annualreviews.org |

| Isoproturon | N-demethylation | N-(4-isopropylphenyl)-N′-methylurea (MDIPU) | oup.com |

| Linuron (B1675549) | N-dealkylation, Hydrolysis | 3,4-dichloroaniline (B118046) | researchgate.net |

| Forchlorfenuron | Cleavage, Hydroxylation, Glycosylation | 4-amino-2-chloropyridine, phenylurea, 2-hydroxy-FCF, FCF-2-O-β-D-glucoside | plos.org |

Direct Photolysis and Photosensitized Reactions

Biotransformation and Microbial Degradation Processes in Environmental Matrices

Biodegradation by microorganisms is a primary route for the dissipation of substituted urea herbicides in soil and water. oup.com Bacteria and fungi possess diverse enzymatic systems capable of breaking down these complex molecules.

A wide range of soil microorganisms, including bacteria and fungi, are capable of degrading phenylurea herbicides. oup.com The degradation often involves the cooperative action of different microbial species within a consortium, where the metabolites produced by one organism are further broken down by another. oup.comfrontiersin.org

Bacterial strains from genera such as Arthrobacter, Sphingomonas, Variovorax, and Bacillus have been identified as effective degraders of phenylureas. oup.comfrontiersin.orgacs.orgnih.gov For instance, Arthrobacter globiformis can hydrolyze the urea side chain of several phenylurea herbicides directly to their corresponding aniline derivatives. oup.com Sphingomonas sp. strains are known to mineralize isoproturon through successive N-demethylations. oup.com

Fungi, such as those from the genera Mortierella, Phoma, Mucor, and Aspergillus, also play a significant role in the initial transformation of these herbicides. researchgate.netacs.orgcambridge.org Fungal degradation can sometimes produce metabolites that are more readily metabolized by soil bacteria, suggesting a synergistic relationship between fungal and bacterial communities in the complete mineralization of these compounds. oup.com

| Microorganism Type | Genus/Species | Degraded Compound(s) | Reference |

|---|---|---|---|

| Bacteria | Arthrobacter globiformis | Diuron (B1670789), Linuron, Isoproturon | oup.comfrontiersin.org |

| Bacteria | Sphingomonas sp. | Isoproturon | oup.com |

| Bacteria | Variovorax sp. | Linuron, Diuron | nih.gov |

| Bacteria | Bacillus sphaericus | N-methoxy-N-methyl phenylureas | frontiersin.org |

| Fungi | Mortierella sp. | Chlorotoluron, Diuron, Isoproturon, Linuron | researchgate.netacs.org |

| Fungi | Aspergillus niger | Diuron, Monuron, Fluometuron (B1672900), Norea | cambridge.org |

| Fungi | Cunninghamella elegans | Diuron degradation products | oup.com |

The metabolic pathways for the biodegradation of different phenylurea herbicides share significant similarities. oup.com The most common pathway involves two main types of enzymatic reactions: N-dealkylation and hydrolysis.

N-Dealkylation: For N,N-dimethyl-substituted ureas like diuron or isoproturon, the degradation is typically initiated by the stepwise removal of the alkyl (methyl) groups from the terminal nitrogen atom. This process is catalyzed by monooxygenase enzymes and results in monomethylated and subsequently demethylated urea derivatives. oup.com For example, isoproturon is transformed into N-(4-isopropylphenyl)-N′-methylurea (MDIPU) and then to N-(4-isopropylphenyl)urea (DDIPU). oup.com

Hydrolysis: Following dealkylation, or sometimes as an initial step, the urea bond is cleaved by a hydrolase enzyme (often a phenylurea hydrolase). oup.comfrontiersin.org This hydrolysis step releases the corresponding substituted aniline (e.g., 4-isopropylaniline (B126951) from isoproturon) and completes the breakdown of the urea structure. oup.com These aniline metabolites may then be further degraded and eventually mineralized to carbon dioxide and biomass. oup.com

An alternative pathway observed in some bacteria, like Arthrobacter globiformis D47, involves the direct hydrolysis of the parent herbicide to the aniline derivative without prior dealkylation. oup.com Fungal pathways can also include hydroxylation of alkyl side chains, as seen with the hydroxylation of the isopropyl group of isoproturon by Mortierella sp. acs.org

Microbial Communities and Their Role in Urea Decomposition

Hydrolytic Stability and pH-Dependent Transformation Kinetics of Urea Bonds

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of the urea bond to abiotic hydrolysis is a key factor in the environmental persistence of substituted ureas.

Generally, the urea linkage in phenylurea herbicides is considered to be chemically stable, and abiotic hydrolysis is a slow process under typical environmental pH conditions (pH 5-9). acs.org For example, the substituted urea triclocarban (B27905) is reported to be stable to hydrolysis, with an estimated half-life of 1.2 years in pure water.

However, the rate of transformation, both abiotic and biotic, can be significantly influenced by pH. While direct chemical hydrolysis is slow, the efficiency of other degradation mechanisms, such as photocatalysis and enzymatic hydrolysis, is often pH-dependent. The rate of photocatalytic degradation of some herbicides has been shown to be favored at pH values where the compounds are in their ionic form. researchgate.net

The enzymatic hydrolysis of urea, catalyzed by the urease enzyme, is highly pH-dependent, typically exhibiting a bell-shaped activity profile with an optimal pH around 7. fkit.hrresearchgate.net The rate decreases significantly in more acidic or alkaline conditions. fkit.hrresearchgate.net Similarly, the conformational stability of proteins involved in degradation can be affected by pH, which in turn influences the rate of biotransformation. nih.gov Some novel synthetic poly(aryl urea) materials have been designed to have pH-independent hydrolysis kinetics, but this is not characteristic of common urea herbicides. nih.gov

| Process | Compound Class/Example | Observed pH Dependence | Reference |

|---|---|---|---|

| Abiotic Hydrolysis | Triclocarban (Substituted Urea) | Generally stable, slow hydrolysis under neutral pH. | |

| Photocatalytic Degradation | Phenylurea Herbicides | Process is highly dependent on medium pH; generally favored when herbicides are in ionic form. | researchgate.net |

| Enzymatic Hydrolysis | Urea (by Urease) | Optimal activity at neutral pH (e.g., pH 7); activity decreases at lower or higher pH. | fkit.hrresearchgate.net |

| Protein Denaturation (influencing biotransformation) | Barnase (Model Protein) | Conformational stability is pH-dependent, with maximum stability between pH 5 and 6. | nih.gov |

Sorption and Desorption Mechanisms in Soil and Sediment Environments

The behavior and ultimate fate of substituted urea herbicides in the environment are significantly governed by their interaction with soil and sediment particles. Sorption, the process of a chemical binding to a solid surface, and its reverse, desorption, control the concentration of the compound in the soil solution, which in turn affects its mobility, bioavailability for microbial degradation, and potential for leaching into groundwater.

The primary mechanisms for the sorption of phenylurea herbicides involve interactions with soil organic matter and clay minerals. These interactions can include hydrophobic partitioning, hydrogen bonding, and van der Waals forces. For many phenylurea herbicides, sorption is positively correlated with the organic matter content of the soil. ucanr.edu The distribution and mobility of these pesticides in soils are largely ruled by sorption processes, which are seldom investigated in tropical soils, leaving specific interactions widely unknown. researchgate.net

Desorption is a critical process influencing the transport of phenylurea herbicides in sediments. huji.ac.il Studies on related compounds like isoproturon have shown that desorption can be a slow and sometimes incomplete process, a phenomenon known as hysteresis. This suggests that a fraction of the herbicide can become tightly bound to soil particles, making it less available for transport or degradation over time. researchgate.net The desorption hysteresis of isoproturon is notable, with indices ranging from 0.657 to 0.872, indicating that the sorption may be irreversible. researchgate.net

The sorption and desorption potentials of three common phenylurea herbicides (PUHs) follow the order: linuron > diuron > isoproturon. researchgate.net These compounds exhibit moderate to strong sorption affinities to natural sediments. researchgate.net

Interactive Table: Sorption and Desorption Parameters for Selected Phenylurea Herbicides

| Compound | logKoc | Hysteresis Index (HI) | Sorption Affinity |

| Isoproturon | 2.32 | 0.657 - 0.872 | Moderate |

| Diuron | 2.85 | - | Strong |

| Linuron | 3.02 | - | Strong |

| Data sourced from studies on various sediments. |

Koc is the organic carbon-normalized sorption coefficient. A higher logKoc value indicates stronger sorption to organic matter. The Hysteresis Index (HI) quantifies the degree of irreversible sorption.

Soil organic matter (SOM) is a key factor controlling the sorption, degradation, and persistence of pesticides in soils. mdpi.com For phenylurea herbicides, there is a strong positive correlation between the soil organic matter content and the extent of sorption. ucanr.eduwur.nl The lipophilicity of the herbicide, often indicated by its octanol-water partition coefficient (Kow), plays a significant role; more lipophilic herbicides exhibit greater sorption to the hydrophobic surfaces of soil organic matter. scielo.br The addition of organic amendments to soil generally increases the sorption of herbicides. mdpi.commdpi.com

The chemical composition of the organic matter is also important. For instance, the aromatic carbon content of humic acids has been positively correlated with the sorption coefficients (Koc) of herbicides. scielo.br For the herbicide linuron, a higher retention affinity was observed in soils rich in humic acids. scielo.br

While organic matter is often the dominant sorbent, the mineral fraction of the soil, particularly clay minerals, also contributes to the sorption of phenylurea herbicides. ucanr.edu For some substituted ureas, sorption has been correlated with clay content. ucanr.edu The relative importance of organic matter versus mineral surfaces depends on the specific properties of the herbicide and the soil composition. In soils with low organic matter, the contribution of clay minerals to sorption becomes more significant.

Research on the herbicide fluometuron and its metabolites demonstrated a strong relationship between organic carbon and sorption. usda.gov Interestingly, the metabolites showed a greater percentage of sorption compared to the parent compound, which was attributed to the presence of nonsubstituted amino groups facilitating sorption to organic carbon. usda.gov

Volatilization Potential and Atmospheric Transport Mechanisms of Urea Derivatives

Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase and enters the atmosphere. For pesticides, this is a significant pathway for their dissipation from treated fields and subsequent atmospheric transport. nih.gov The tendency of a pesticide to volatilize is influenced by its physicochemical properties, particularly its vapor pressure and Henry's Law constant, as well as environmental conditions such as temperature, wind speed, and soil moisture. mdpi.com

Herbicides with higher vapor pressures are more prone to volatilization. mdpi.com The volatilization of herbicides from plant surfaces can be significantly faster than from the soil surface. mdpi.com Once in the atmosphere, pesticides can exist in gaseous form or adsorbed to particulate matter. nih.gov This allows for their transport over long distances, leading to their deposition in areas far from the original application site. nih.gov

The disappearance of pesticides from the atmosphere is primarily due to chemical reactions, such as photolysis, and deposition back to the Earth's surface through wet (rain, snow) and dry (particulate settling) deposition. The persistence of a pesticide in the atmosphere, and thus its potential for long-range transport, depends on its resistance to these degradation and deposition processes. nih.gov

Studies have shown that currently used pesticides, including some substituted ureas, are present in the atmosphere across Europe, with some being prone to long-range atmospheric transport. nih.gov For example, the herbicide MCPA has been detected in the air in Canada, with concentrations ranging from 1.9 ng/m³. mdpi.com

Interactive Table: Factors Influencing Volatilization and Atmospheric Transport

| Factor | Influence on Volatilization | Influence on Atmospheric Transport |

| Pesticide Properties | ||

| High Vapor Pressure | Increases | Increases potential for entry into atmosphere |

| High Henry's Law Constant | Increases | - |

| Photostability | - | Increases persistence and transport distance |

| Environmental Conditions | ||

| High Temperature | Increases | - |

| High Wind Speed | Increases | Increases dispersal |

| Soil Moisture | Can increase or decrease depending on the compound and conditions | - |

| Rainfall | Generally decreases volatilization by washing into soil | Key mechanism for wet deposition |

Applications of 1,1 Dipropyl 3 2,4 Xylyl Urea and Urea Analogues in Advanced Research Probes and Materials Science

Utilization in the Development of Chemical Probes for Biochemical Research